molecular formula C10H9Cl2N3 B3017088 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine CAS No. 895929-20-1

4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine

Cat. No. B3017088
CAS RN: 895929-20-1
M. Wt: 242.1
InChI Key: ACUOMNKXCGSWCA-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-amine (4-Cl-1-CBPy) is a type of amine compound that is primarily used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrazolone, which is a heterocyclic aromatic compound. This compound is important because of its wide range of applications in biochemistry, physiology, and other scientific research. It has been used in many studies to better understand the mechanism of action and biochemical and physiological effects of certain compounds.

Scientific Research Applications

Chemoselectivity in Amination

A study by Shen et al. (2010) explored the chemoselectivity in the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles, noting selective amination under specific conditions.

Structural Analysis

Quiroga et al. (2013) discussed the structure of a similar compound, formed from the microwave-mediated reaction of 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde, revealing insights into molecular interactions through hydrogen bonds and π-π stacking interactions (Quiroga et al., 2013).

Synthesis of Novel Compounds

Yang Yun-shang (2010) synthesized novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Yang Yun-shang, 2010).

Reductive Amination

Bawa et al. (2009) described a reductive amination process involving a derivative of 3-chloro-4-fluoroaniline, highlighting the method's utility in synthesizing biologically active molecules and pharmaceutical intermediates (Bawa et al., 2009).

Rh(III)-Catalyzed Intermolecular C-H Amination

Wu et al. (2014) achieved an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones using a rhodium(III) catalyst, a significant advancement in the field of drug modification and aromatic C-H amination (Wu et al., 2014).

Palladium-Catalyzed Arylation

Hu et al. (2018) established a palladium-catalyzed ortho-arylation of aromatic amides, demonstrating the role of [4-chloro-2-(1H-pyrazol-1-yl)phenyl]amine as a bidentate auxiliary. This process showed compatibility with a broad range of substrates (Hu et al., 2018).

properties

IUPAC Name

4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-4-2-1-3-7(8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUOMNKXCGSWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895929-20-1
Record name 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazol-3-amine
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